molecular formula C10H11ClO3 B3086448 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one CAS No. 1159695-73-4

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one

Cat. No. B3086448
CAS RN: 1159695-73-4
M. Wt: 214.64
InChI Key: XOXPVMZTVBSASO-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one” is a chemical compound. It has a molecular formula of C10H11ClO3 and a molecular weight of 214.64 g/mol . It is also known by other names such as Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-, Acetophenone, 2’-hydroxy-4’-methoxy-, Paeonal, Paeonol, Peonol, Resacetophenone-4-methyl ether, 2-Hydroxy-4-methoxyacetophenone, 2’-Hydroxy-4’-methoxyacetophenone, 2-Hydroxy-6-methoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file . The compound has a specific IUPAC Standard InChI and InChIKey . The exact three-dimensional structure would require more specific analysis tools and data.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one” include its molecular weight, which is 214.64 g/mol . Other properties such as boiling point, density, refractive index, specific gravity, and solubility would require more specific data .

Future Directions

The future directions for the study of “1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. It could also involve studying its potential applications in various fields such as medicine, materials science, and more .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds have been known to act as catalysts for reductive amination by transfer hydrogenation . This suggests that the compound may play a role in amino acid synthesis and metabolism.

Pharmacokinetics

The compound’s molecular weight, as provided by the nist chemistry webbook , can influence its pharmacokinetic properties. For instance, compounds with a lower molecular weight are generally more easily absorbed and distributed in the body.

Result of Action

One study mentions a compound with a similar structure displaying anxiolytic-like activity . This suggests that 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one may have potential effects on the nervous system.

properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-8(12)6-4-7(11)10(14-2)5-9(6)13/h4-5,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXPVMZTVBSASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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